molecular formula C16H17N3O B563010 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene CAS No. 1217813-19-8

1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene

Cat. No. B563010
CAS RN: 1217813-19-8
M. Wt: 267.332
InChI Key: SPJNLNFZPWFKNL-MRXNPFEDSA-N
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Description

1-(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene, also known as 1-Azido-3-phenylpropoxy-2-methylbenzene, is a synthetic organic compound that has been widely used in scientific research and lab experiments in recent years. It is a colorless to pale yellow liquid that has a boiling point of approximately 124°C. The compound has a number of unique properties that make it an attractive choice for research and lab experiments, including its relatively low cost and its ability to form stable azides.

Scientific Research Applications

1-(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene has been widely used in scientific research in recent years. It has been used in a variety of applications, including as a reagent for the synthesis of a number of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a substrate for the synthesis of metal-organic frameworks (MOFs).

Advantages and Limitations for Lab Experiments

1-(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene has a number of advantages and limitations when used in lab experiments. One of the main advantages of the compound is its relatively low cost, which makes it an attractive choice for researchers on a budget. It also has the ability to form stable azides, which can be used as a substrate for the synthesis of metal-organic frameworks (MOFs). One of the main limitations of the compound is its relatively low boiling point, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research involving 1-(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene. One potential direction is to explore the biochemical and physiological effects of the compound on a variety of cellular components. Another potential direction is to use the compound as a substrate for the synthesis of novel metal-organic frameworks (MOFs). Additionally, further research could be conducted to explore the potential applications of the compound in the pharmaceutical and agrochemical industries.

Synthesis Methods

1-(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene can be synthesized by a number of different methods. The most common method involves the reaction of p-methoxybenzaldehyde with sodium azide in the presence of a base, such as potassium carbonate. The reaction is typically carried out in an inert atmosphere, with stirring, at a temperature of between 50-60°C. The reaction is typically complete after several hours.

properties

IUPAC Name

1-[(1R)-3-azido-1-phenylpropoxy]-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-13-7-5-6-10-15(13)20-16(11-12-18-19-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJNLNFZPWFKNL-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCN=[N+]=[N-])C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1O[C@H](CCN=[N+]=[N-])C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652445
Record name 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene

CAS RN

1217813-19-8
Record name 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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